4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one, with the CAS number 400076-59-7, is a chemical compound that belongs to the class of pyrazolones. This compound is characterized by its unique molecular structure, which includes chlorophenyl and trifluoromethyl substituents. Its molecular formula is CHClFNO, and it has a molecular weight of 352.74 g/mol .
The compound is synthesized for research purposes and is available from various chemical suppliers, including Sigma-Aldrich and other specialty chemical providers. It is primarily used in scientific research and development due to its interesting chemical properties and potential applications in pharmaceuticals .
4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is classified as an organic compound, specifically a pyrazolone derivative. It falls under the category of heterocyclic compounds due to the presence of a five-membered ring containing nitrogen atoms.
The synthesis of 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves several steps typically seen in organic synthesis, including condensation reactions and cyclization processes.
Technical Details:
The molecular structure of 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one features:
CC(=O)N1C(=C(C=C1C(=O)N(C2=CC(=C(C=C2Cl)C(F)(F)(F))C(F)(F)(F))C(F)(F)(F))C(F)(F)(F))
4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one can undergo various chemical reactions typical for pyrazolone derivatives, including:
Technical Details:
These reactions may require specific conditions such as solvent choice, temperature control, and time management to achieve desired outcomes.
The mechanism of action for this compound is closely related to its interactions with biological targets, particularly in medicinal chemistry applications. Pyrazolone derivatives are known for their anti-inflammatory and analgesic properties.
4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has potential applications in:
This compound's unique structure makes it a valuable candidate for further research into its pharmacological properties and potential therapeutic uses.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4